molecular formula C20H12O2S B083517 1-(Phenylthio)anthraquinone CAS No. 13354-35-3

1-(Phenylthio)anthraquinone

Cat. No.: B083517
CAS No.: 13354-35-3
M. Wt: 316.4 g/mol
InChI Key: FPRGJFFNVANESG-UHFFFAOYSA-N
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Description

1-(Phenylthio)anthraquinone, also known as this compound, is a useful research compound. Its molecular formula is C20H12O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13354-35-3

Molecular Formula

C20H12O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C20H12O2S/c21-19-14-9-4-5-10-15(14)20(22)18-16(19)11-6-12-17(18)23-13-7-2-1-3-8-13/h1-12H

InChI Key

FPRGJFFNVANESG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

13354-35-3

Synonyms

1-(phenylthio)anthraquinone

Origin of Product

United States

Synthesis routes and methods

Procedure details

45 g Thiophenol are added dropwise to a suspension of 100 g 1-chloro-anthraquinone and 63 g potassium carbonate in 150 ml ethoxyethanol at 23° C. under stirring. The reaction is strongly exotherm and addition must be performed very slowly, and subsequent addition of solvent improves fluidity and stirring of the reaction mixture. After heating at 120° C. for 3½ hours and subsequent cooling to 23° C., the mixture is filtered on glass (porosity 3) to afford a presscake which is washed with 1 l of methanol. The presscake is in turn suspended in 1 l water at 50° C. and again filtered on a glass filter (porosity 3). Further washing of the presscake with warm water (4 l) affords a filtrate of neutral pH. The presscake is finally dried at 60° C./5·103 Pa for 12 hours to provide 124.1 g of powdery orange 1-phenylsulfanyl-anthraquinone of formula
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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